N-[2-(4-Methoxyphenyl)ethyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide and related compounds involves various chemical reactions, highlighting the compound's synthetic versatility. For instance, Karmakar and Baruah (2008) synthesized different hydrates and co-crystals of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, focusing on its structure and interaction with acids (Karmakar & Baruah, 2008). Zhang Qun-feng (2008) discussed a green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, using a novel Pd/C catalyst, highlighting the importance of selectivity and stability in the synthesis process (Zhang, 2008).
Molecular Structure Analysis
The molecular structure of N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives has been extensively studied. Sharma et al. (2018) synthesized and elucidated the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, providing insights into its orthorhombic crystal system and intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
N-[2-(4-Methoxyphenyl)ethyl]acetamide participates in various chemical reactions, indicating its reactivity and functional versatility. Its interaction with acids and bases, as well as its role in synthesis reactions, showcases its chemical behavior and properties. The study by Karmakar and Baruah (2008) on the fluorescence quenching upon interaction with acids is a prime example of its reactive nature (Karmakar & Baruah, 2008).
Scientific Research Applications
Inhibitor for Protein Tyrosine Phosphatase
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in diabetes management. These compounds showed inhibitory activity, correlating well with docking studies and in vivo antidiabetic activity in specific models (Saxena et al., 2009).
Cytotoxic and Anti-inflammatory Properties
A study conducted on novel acetamide derivatives, including N-[2-(4-Methoxyphenyl)ethyl]acetamide, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The derivatives were synthesized through multi-step reactions, and their structural assignments were confirmed through various analytical methods. Some compounds in the series exhibited activities comparable to standard drugs (Rani et al., 2016).
Metabolism in Liver Microsomes
Research involving chloroacetamide herbicides, including variants of N-[2-(4-Methoxyphenyl)ethyl]acetamide, focused on their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).
Agricultural Applications
Studies on the soil reception, activity, and environmental impact of chloroacetamide herbicides, including N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives, have been conducted. These herbicides are used in agriculture, and understanding their behavior in soil and plants is vital for optimizing their use and mitigating environmental risks (Banks & Robinson, 1986).
Synthesis for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, can be derived from 2-aminophenol, closely related to N-[2-(4-Methoxyphenyl)ethyl]acetamide. This synthesis involves chemoselective monoacetylation and is crucial for developing new antimalarial treatments (Magadum & Yadav, 2018).
Green Synthesis in Dye Production
N-[2-(4-Methoxyphenyl)ethyl]acetamide is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process for its synthesis offers a greener, more efficient approach compared to traditional methods (Zhang Qun-feng, 2008).
Enzyme Inhibitory and Anticancer Properties
Aryl acetamide derivatives, including those with N-[2-(4-Methoxyphenyl)ethyl]acetamide, have been explored for their potential as enzyme inhibitors, anticancer, and antileishmanial agents. Their structures and bioactivity profiles suggest significant potential in medicinal chemistry (Sultana et al., 2016).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWHZYHQSVJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342763 | |
Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
CAS RN |
54815-19-9 | |
Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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